2-[(3-Bromopyridin-2-yl)oxy]ethanol
Overview
Description
2-[(3-Bromopyridin-2-yl)oxy]ethanol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol typically involves the reaction of 3-bromopyridine with ethylene glycol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-bromopyridine and ethylene glycol.
Reaction Conditions: Reflux in the presence of a base such as sodium hydroxide or potassium carbonate.
Product Isolation: The product is typically isolated by extraction and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromopyridin-2-yl)oxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
The major products formed from these reactions include:
Oxidation: 2-((3-Bromopyridin-2-yl)oxy)acetaldehyde or 2-((3-Bromopyridin-2-yl)oxy)acetic acid.
Reduction: 2-((3-Pyridin-2-yl)oxy)ethan-1-ol.
Substitution: 2-((3-Aminopyridin-2-yl)oxy)ethan-1-ol or 2-((3-Mercaptopyridin-2-yl)oxy)ethan-1-ol.
Scientific Research Applications
2-[(3-Bromopyridin-2-yl)oxy]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-Bromopyridin-2-yl)oxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and hydrophobic interactions with its target, leading to inhibition or activation of the target’s function.
Comparison with Similar Compounds
Similar Compounds
2-((3-Chloropyridin-2-yl)oxy)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-((3-Fluoropyridin-2-yl)oxy)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
2-((3-Iodopyridin-2-yl)oxy)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[(3-Bromopyridin-2-yl)oxy]ethanol imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chlorine and fluorine analogs. The bromine atom also influences the compound’s binding affinity and specificity towards its molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(3-bromopyridin-2-yl)oxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-2-1-3-9-7(6)11-5-4-10/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHCSVAQQLLOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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